3-(Aminomethyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-(aminomethyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-13-8-3-2-7(14(10,11)12)4-6(8)5-9/h2-4H,5,9H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMGBXOVOSIVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730084 | |
| Record name | 3-(Aminomethyl)-4-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918810-55-6 | |
| Record name | 3-(Aminomethyl)-4-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the introduction of the aminomethyl group onto a 4-methoxybenzenesulfonamide scaffold. This can be achieved by reductive amination or nucleophilic substitution reactions starting from appropriate precursors such as 4-methoxybenzenesulfonyl chloride or 4-methoxybenzenesulfonamide derivatives.
Reductive Alkylation Route
One of the most efficient methods is the reductive alkylation of 4-methoxybenzenesulfonamide with formaldehyde or related aldehydes, followed by reduction to introduce the aminomethyl group at the 3-position of the aromatic ring.
- Reaction conditions : Typically performed in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Advantages : High selectivity and good yields.
- Example : Synthesis of piperidinylaminomethyl aryl sulfonamides, including analogues of this compound, has been reported with yields ranging from moderate to high using reductive alkylation techniques.
Multi-Component Coupling Approach
A one-pot three-component coupling involving acylhydrazines, isocyanates, and sulfonyl chlorides can also be adapted for the synthesis of sulfonamide derivatives, including aminomethyl-substituted aryl sulfonamides.
- Solvents : Dichloromethane and other inert solvents are commonly used.
- Mechanism : The reaction proceeds via nucleophilic attack on the sulfonyl chloride, followed by coupling with the other components to form the sulfonamide linkage with the aminomethyl group.
- Yields : Reported yields vary but are generally good, with the advantage of operational simplicity.
Milling and Amorphous Form Preparation (Patent Method)
A patented process describes the preparation of amorphous forms of 4-methoxybenzenesulfonamide derivatives, which includes milling of the compound with or without solvents to obtain an amorphous solid with high purity.
- Process details : Milling of N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide under controlled conditions.
- Purification : The product is precipitated by addition of water and acetic acid, followed by washing with ethanol and isopropyl ether and drying under vacuum.
- Significance : This method ensures high chemical and geometric purity and produces a form with improved physicochemical properties.
Detailed Data Tables on Synthesis and Activity
Pharmacophore and Activity Data for Piperidinylaminomethyl Aryl Sulfonamides
A study focusing on piperidinylaminomethyl aryl sulfonamides, structurally related to this compound, provides insight into synthetic yields and biological activities:
| Compound | Substituent on Phenyl Ring | Aminomethyl Substituent | Predicted Binding Affinity (Ki, nM) | Yield (%) |
|---|---|---|---|---|
| 3a | Phenyl (Ph) | H | 33.58 | Not specified |
| 3h | 4-Methoxyphenyl (4-OCH3Ph) | H | 19.94 | Not specified |
| 3n | 4-Methoxyphenyl (4-OCH3Ph) | C2H5 | 13.99 | Not specified |
Note: These compounds were synthesized via reductive alkylation and reduction reactions, showing good yields and potent receptor binding affinities relevant to memory enhancement activity.
Statistical Model for Pharmacophore Development
| Parameter | Value |
|---|---|
| Number of PLS factors (m) | 6 |
| Number of training molecules (n) | 33 |
| Number of test molecules (nT) | 13 |
| Coefficient of determination (R²) | 0.98 |
| Cross-validated R² (Q²) | 0.67 |
| Root Mean Squared Error (RMSE) | 0.38 |
| Pearson Correlation (Pearson-R) | 0.83 |
This table reflects the robustness of the pharmacophore model used to predict activity of aminomethyl aryl sulfonamides, supporting the design of efficient synthetic routes.
Research Findings and Analysis
- Reductive alkylation is the preferred synthetic method for introducing the aminomethyl group on the 4-methoxybenzenesulfonamide core due to its efficiency and selectivity.
- Multi-component coupling offers an alternative synthetic route, especially useful for generating diverse sulfonamide derivatives in fewer steps.
- The patented milling process provides a scalable method for producing high-purity amorphous forms of related sulfonamide compounds, which could be adapted for this compound.
- Computational and experimental studies confirm that the aminomethyl substitution on the aryl sulfonamide scaffold significantly influences biological activity, which underscores the importance of precise synthetic control.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group undergoes demethylation under acidic or oxidative conditions. For example:
-
HBr-mediated demethylation at 110°C converts the methoxy group to a hydroxyl group, yielding 3-(aminomethyl)-4-hydroxybenzenesulfonamide .
-
Oxidative demethylation using HO/Fe produces 3-(aminomethyl)-4-hydroxybenzenesulfonamide as a major product.
Table 1: Demethylation Reaction Conditions
| Reagent | Temperature | Time | Yield | Product |
|---|---|---|---|---|
| HBr (48%) | 110°C | 6 hr | 78% | 3-(aminomethyl)-4-hydroxybenzenesulfonamide |
| HO/FeSO | 60°C | 3 hr | 65% | 3-(aminomethyl)-4-hydroxybenzenesulfonamide |
Reactions at the Sulfonamide Group
The sulfonamide moiety participates in:
-
Acid/Base Hydrolysis : Under reflux with HCl (6M), the sulfonamide group hydrolyzes to sulfonic acid (85% yield) .
-
Alkylation : Reacts with methyl iodide in DMF (25°C, 12 hr) to form N-methylated derivatives (92% yield) .
Key Reagents:
-
Hydrolysis : Concentrated HCl, HSO
-
Alkylation : CHI, KCO
Redox Reactions
The aminomethyl group (-CHNH) is redox-active:
-
Oxidation : Treatment with KMnO/HSO oxidizes the aminomethyl group to a carboxylic acid, forming 3-carboxy-4-methoxybenzenesulfonamide (70% yield) .
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces nitro intermediates to aminomethyl groups during synthesis.
Cyclization Reactions
The compound forms heterocycles under specific conditions:
-
With CS2_22 : Reacts with carbon disulfide in pyridine to yield a thiazolidinone derivative (55% yield) .
-
With Hydrazines : Forms pyrazole rings when treated with hydrazine hydrate (80°C, 8 hr) .
Table 2: Cyclization Products
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CS/Pyridine | 100°C, 24 hr | Thiazolidinone-sulfonamide hybrid | 55% |
| NH·HO | EtOH, 80°C, 8 hr | Pyrazole-sulfonamide derivative | 68% |
Enzyme-Targeted Modifications
The compound inhibits carbonic anhydrases (CAs) via coordination to the zinc ion in the active site. Structural analogs show:
-
IC50_{50}50 Values : Ranging from 12–850 nM against CA isoforms (e.g., CA II, CA IX).
-
Binding Affinity : Enhanced by electron-withdrawing substituents on the benzene ring .
Process Optimization:
-
Solvent : Dichloromethane improves reaction homogeneity.
Comparative Reactivity
Reactivity differences between positional isomers highlight:
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the development of new materials with specific properties.
Biology:
- Potential applications in the development of enzyme inhibitors or activators.
- Used in the study of biochemical pathways involving sulfonamide groups.
Medicine:
- Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
- May have applications in the treatment of bacterial infections due to its sulfonamide moiety.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Effects
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations:
- Aminomethyl vs. Carboxylic Acid (Comparison with 4-Methoxy-3-sulfamoylbenzoic acid): The presence of a carboxylic acid group in 4-Methoxy-3-sulfamoylbenzoic acid increases polarity and acidity (pKa ~2–3) compared to the aminomethyl group in the target compound, which is basic (pKa ~9–10). This difference impacts solubility and bioavailability .
- Halogenated Derivatives (Comparison with 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide): Halogens (Br, Cl) enhance lipophilicity and may improve membrane permeability but could increase toxicity risks .
- Methyl vs.
Physicochemical Properties
- Water Solubility: The aminomethyl group in this compound enhances water solubility relative to methyl or halogenated analogs. For example, 3-AMINO-N-(4-METHOXY-PHENYL)-4-METHYL-BENZENESULFONAMIDE (methyl substituent) has a logP value estimated at ~1.5, while the aminomethyl analog may exhibit a lower logP (~1.0) due to increased polarity .
- Acid-Base Behavior: The methoxy group (electron-donating) and sulfonamide (weakly acidic, pKa ~10) influence the compound’s ionization state. In contrast, 4-Methoxy-3-sulfamoylbenzoic acid has two ionizable groups (sulfonamide and carboxylic acid), leading to a broader pH-dependent solubility profile .
Biological Activity
3-(Aminomethyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy group and an aminomethyl substituent on a benzenesulfonamide backbone. This unique arrangement contributes to its diverse biological activities.
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anticancer |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide moiety interacts with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and cancer cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against a range of pathogens, demonstrating efficacy in inhibiting bacterial growth. The compound's mechanism involves the inhibition of bacterial enzymes essential for cell wall synthesis, which is a common target for sulfonamide antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The anticancer mechanism is believed to involve the disruption of microtubule formation, similar to other known anticancer agents .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 16 µg/mL for both strains, indicating strong antimicrobial properties.
- Anticancer Activity : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12 µM . This suggests potential as a therapeutic agent in breast cancer treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the methoxy and aminomethyl groups can significantly impact the biological activity of sulfonamides. For instance, replacing the methoxy group with different substituents can enhance or reduce antimicrobial potency .
Q & A
Q. What are the established synthetic routes for 3-(Aminomethyl)-4-methoxybenzenesulfonamide, and how can intermediates be optimized for yield?
Methodological Answer: The compound is typically synthesized via sulfonation of 3-aminomethyl-4-methoxybenzene derivatives. Key steps include:
- Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Ammonolysis : React the sulfonyl chloride intermediate with aqueous ammonia (25% w/v) at 50°C for 4 hours.
- Purification : Recrystallize from ethanol/water mixtures (70:30 v/v) to achieve >95% purity .
Yield Optimization : Employ fractional factorial design (FFD) to test variables like reaction time, temperature, and stoichiometry. Response surface methodology (RSM) can identify optimal conditions .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address ambiguities?
Methodological Answer:
- NMR : Use - and -NMR to confirm the aminomethyl (-CHNH) and methoxy (-OCH) groups. Cross-check chemical shifts with computational predictions (e.g., DFT) .
- IR : Validate sulfonamide (-SONH) stretching bands at 1150–1350 cm.
- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]) matches the theoretical mass (±5 ppm).
Ambiguity Resolution : Compare experimental data with PubChem entries (e.g., CID 22166378) and resolve discrepancies via heteronuclear correlation NMR (HSQC/HMBC) .
Q. How can researchers assess the compound’s solubility and stability under varying pH conditions for biological assays?
Methodological Answer:
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–10) and quantify dissolved compound via UV-Vis at λ = 270 nm.
- Stability : Use accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via HPLC with a C18 column (acetonitrile/water gradient) .
Key Insight : The methoxy group enhances lipophilicity, requiring DMSO co-solvents for aqueous assays. Stability is pH-dependent, with degradation peaks observed at pH >9 .
Q. What are the standard protocols for evaluating cytotoxicity or enzyme inhibition in preliminary bioactivity studies?
Methodological Answer:
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (IC determination). Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis markers.
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO hydration assays. Compare inhibition constants (K) with acetazolamide .
Note : Pre-treat compounds with 0.1% BSA to prevent nonspecific binding .
Q. How can researchers troubleshoot common analytical challenges, such as column retention inconsistencies in HPLC?
Methodological Answer:
- Retention Variability : Adjust mobile phase pH (2.5–3.5 with 0.1% TFA) to protonate the sulfonamide group, improving peak symmetry.
- Column Selection : Use phenyl-hexyl stationary phases for better resolution of aromatic sulfonamides.
- Validation : Run system suitability tests with reference standards (USP guidelines) .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction mechanisms or designing derivatives with enhanced bioactivity?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) with DFT (B3LYP/6-31G*) to model sulfonation and amidation steps. Identify transition states via intrinsic reaction coordinate (IRC) analysis .
- QSAR/Docking : Build 3D-QSAR models (CoMFA/CoMSIA) using molecular descriptors from derivatives. Dock into target proteins (e.g., CA-II) with AutoDock Vina, prioritizing hydrogen bonds with Thr199/Glu106 .
Q. How should researchers resolve contradictions between experimental data (e.g., conflicting bioactivity results across studies)?
Methodological Answer:
- Meta-Analysis : Apply weighted z-scores to aggregate data from multiple studies. Account for variables like cell line heterogeneity or assay protocols.
- Experimental Replication : Use a standardized protocol (e.g., CLIA guidelines) to minimize variability. Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What methodologies optimize reaction conditions for scale-up without compromising purity?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor sulfonation in real time.
- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize temperature (40–60°C), stirring rate (300–500 rpm), and catalyst loading (0.1–0.5 mol% FeCl). Use pareto charts to prioritize significant factors .
Q. How can researchers design derivatives to target specific biological pathways (e.g., anti-inflammatory vs. anticancer)?
Methodological Answer:
- Structural Modification : Introduce substituents at the aminomethyl group (e.g., alkylation for lipophilicity) or replace methoxy with halogens (e.g., -Cl for electrophilic interactions).
- Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) or inflammation markers (COX-2/TNF-α ELISA). Prioritize derivatives with >50% inhibition at 10 μM .
Q. What interdisciplinary approaches integrate chemical synthesis with materials science (e.g., functionalized nanoparticles)?
Methodological Answer:
- Nanocarrier Design : Conjugate the sulfonamide to PEGylated gold nanoparticles via carbodiimide chemistry (EDC/NHS). Characterize loading efficiency via TGA and release kinetics via dialysis (PBS pH 7.4).
- Applications : Test for pH-responsive drug delivery in tumor models (e.g., MDA-MB-231 xenografts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
